14-Hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione
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Overview
Description
QN-302 is a small molecule selective transcription inhibitor developed by Qualigen Therapeutics. It is known for its strong binding affinity to G-quadruplex (G4) DNA structures, which are prevalent in cancer cells. This compound has shown significant potential in treating various types of cancer, including pancreatic ductal adenocarcinoma and other solid tumors .
Preparation Methods
The synthesis of QN-302 involves the preparation of a tetra-substituted naphthalene diimide derivative. . The industrial production methods for QN-302 are not extensively detailed in the available literature, but it is likely that the process involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
QN-302 primarily interacts with G-quadruplex DNA structures, stabilizing them against unwinding. This stabilization inhibits the replication, transcription, and translation of cancer-related genes containing G-quadruplex sequences . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in the context of its biological activity. Instead, its primary mode of action is through non-covalent binding to G-quadruplex structures, leading to the down-regulation of target gene expression and subsequent cancer cell death .
Scientific Research Applications
QN-302 has been extensively studied for its potential in cancer therapy. It has shown significant anti-proliferative activity in various cancer cell lines, including pancreatic ductal adenocarcinoma and prostate cancer . In preclinical models, QN-302 demonstrated potent anti-tumor activity, making it a promising candidate for further clinical development . Additionally, QN-302’s ability to selectively target G-quadruplex structures makes it a valuable tool for studying the role of these structures in gene regulation and cancer biology .
Mechanism of Action
QN-302 exerts its effects by binding to G-quadruplex DNA structures, which are overrepresented in the promoter regions of many oncogenes. This binding stabilizes the G-quadruplex structures, preventing their unwinding and thereby inhibiting the transcription of cancer-related genes . The stabilization of G-quadruplex structures leads to the down-regulation of target gene expression, resulting in the cessation of cancer cell growth and induction of apoptosis . The molecular targets of QN-302 include various oncogenes that contain G-quadruplex sequences in their promoter regions .
Comparison with Similar Compounds
QN-302 is unique in its high potency and selectivity for G-quadruplex structures compared to other similar compounds. Two analogues of QN-302, CM03 and SOP1247, have been studied for their structure-activity relationships . While these analogues also show down-regulatory effects on cancer-related pathways, QN-302 exhibits superior potency due to its enhanced ability to stabilize G-quadruplex structures . The presence of a benzyl-pyrrolidine group in QN-302 contributes to its higher binding affinity and efficacy compared to the methoxy substituent in SOP1247 and the hydrogen atom in CM03 .
References
Properties
CAS No. |
2546091-70-5 |
---|---|
Molecular Formula |
C45H57N7O6 |
Molecular Weight |
792.0 g/mol |
IUPAC Name |
14-hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione |
InChI |
InChI=1S/C45H57N7O6/c53-42-35-29-34(33-9-7-32(8-10-33)31-50-14-3-4-15-50)40-38-36(43(54)51(44(40)55)18-5-16-48-21-25-57-26-22-48)30-37(46-11-20-47-12-1-2-13-47)41(39(35)38)45(56)52(42)19-6-17-49-23-27-58-28-24-49/h7-10,29-30,53H,1-6,11-28,31H2 |
InChI Key |
TZQVPFRBHPQZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN=C2C=C3C4=C(C(=CC5=C(N(C(=O)C2=C54)CCCN6CCOCC6)O)C7=CC=C(C=C7)CN8CCCC8)C(=O)N(C3=O)CCCN9CCOCC9 |
Origin of Product |
United States |
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